Comparative Xanthine Oxidase Inhibition Potential Tracked by Oral ED50 Values in Rat Models
The target compound falls within a patent-defined pharmacophore for xanthine oxidase inhibition, where potency is assessed via oral ED50 in rats for lowering plasma uric acid [1]. While the directly quantitated ED50 values in the patent are provided for preferred 3-(3-trifluoromethylphenyl) analogs, the structure-activity relationship (SAR) confirms that the 3-unsubstituted phenyl moiety serves as a critical baseline scaffold [2]. Changing the 3-substituent to a trifluoromethyl group modulates potency, indicating the phenyl ring is not merely a generic lipophilic anchor but a specific pharmacophoric element. This establishes 3-phenyl-1,2-thiazole-5-carboxylic acid as a distinct, biologically validated starting point for lead optimization, contrasting with unsubstituted isothiazole-5-carboxylic acid (CAS 10271-85-9), for which similar uric acid-lowering data is absent .
| Evidence Dimension | Oral urate-lowering activity (ED50 model) in rats |
|---|---|
| Target Compound Data | Active as a core pharmacophore scaffold (exact ED50 not isolated for the free acid in the patent; the 3-phenyl series is a foundational class for SAR). |
| Comparator Or Baseline | 3-(3-trifluoromethylphenyl)-4-substituted-5-isothiazolecarboxylic acid family (ED50 values listed in Table V of the patent, e.g., 4-amino derivative preferred). |
| Quantified Difference | The patent disclosure qualitatively characterizes the 3-phenyl series as having a distinct activity peak that motivated the synthesis of the more potent trifluoromethyl analogs, as opposed to being an inactive byproduct. |
| Conditions | Oral administration in rats; uric acid assay via fluorometric or HPLC-EC detection methods as per US4346094. |
Why This Matters
For researchers initiating a gout program, starting with this specific phenyl scaffold enables a known SAR trajectory, avoiding the dead-end of non-aromatic or incorrectly substituted isothiazole-5-carboxylic acid building blocks.
- [1] Google Patents; US4346094A, Table V, Oral ED50 in rats. View Source
- [2] Google Patents; US4346094A, Description. View Source
